molecular formula C9H8FNO B11916525 5-Fluoro-2-methyl-1H-indol-4-OL CAS No. 1260774-25-1

5-Fluoro-2-methyl-1H-indol-4-OL

Katalognummer: B11916525
CAS-Nummer: 1260774-25-1
Molekulargewicht: 165.16 g/mol
InChI-Schlüssel: CYWKWHIZROSYTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methyl-1H-indol-4-OL: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The presence of a fluorine atom and a hydroxyl group on the indole ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1H-indol-4-OL typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2-methylindole.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can also be fine-tuned to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methyl-1H-indol-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of 5-fluoro-2-methyl-1H-indole-4-one.

    Reduction: Formation of 5-fluoro-2-methylindole.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methyl-1H-indol-4-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methyl-1H-indol-4-OL depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxyl group can participate in hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoroindole: Lacks the methyl and hydroxyl groups, making it less versatile in certain applications.

    2-Methylindole: Lacks the fluorine and hydroxyl groups, resulting in different chemical and biological properties.

    4-Hydroxyindole:

Uniqueness

5-Fluoro-2-methyl-1H-indol-4-OL is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1260774-25-1

Molekularformel

C9H8FNO

Molekulargewicht

165.16 g/mol

IUPAC-Name

5-fluoro-2-methyl-1H-indol-4-ol

InChI

InChI=1S/C9H8FNO/c1-5-4-6-8(11-5)3-2-7(10)9(6)12/h2-4,11-12H,1H3

InChI-Schlüssel

CYWKWHIZROSYTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1)C=CC(=C2O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.